3-Chloro-4-fluoropyridine-2-carboxylic acid
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Overview
Description
3-Chloro-4-fluoropyridine-2-carboxylic acid is a chemical compound with the molecular weight of 175.55 . It is a powder in physical form . The IUPAC name for this compound is 3-chloro-4-fluoro-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluoropyridine-2-carboxylic acid is 1S/C6H3ClFNO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H, (H,10,11) . This indicates the presence of chlorine, fluorine, nitrogen, oxygen, and hydrogen atoms in the compound.Physical And Chemical Properties Analysis
3-Chloro-4-fluoropyridine-2-carboxylic acid is a powder with a molecular weight of 175.55 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Synthesis
3-Chloro-4-fluoropyridine-2-carboxylic acid serves as a valuable intermediate in pharmaceutical synthesis. Researchers utilize it to create novel drug candidates, especially those targeting specific diseases or biological pathways. Its functional groups allow for diverse modifications, making it a versatile building block in drug discovery .
Agrochemicals and Pesticides
The compound finds application in the synthesis of herbicides and insecticides. By incorporating 3-Chloro-4-fluoropyridine-2-carboxylic acid into the chemical structure of agrochemicals, scientists aim to enhance their efficacy and specificity against pests and weeds .
Fluorinated Pyridine Derivatives
Fluorinated pyridines exhibit unique properties due to the electronegativity of fluorine. Researchers explore derivatives of 3-Chloro-4-fluoropyridine-2-carboxylic acid to develop materials with improved solubility, reactivity, and bioavailability. These derivatives may find applications in materials science, catalysis, and drug design .
Proteomics Research
Scientists use 3-Chloro-4-fluoropyridine-2-carboxylic acid as a reagent in proteomics studies. It aids in labeling proteins for mass spectrometry analysis, allowing researchers to identify and quantify protein expression levels. This contributes to our understanding of cellular processes and disease mechanisms .
Organic Synthesis
The compound participates in various organic reactions, including amidation, esterification, and Suzuki coupling. Researchers leverage its reactivity to construct complex molecules, such as heterocycles and functionalized carboxylic acids. These synthetic pathways have implications in drug development and materials science .
Chemical Biology and Medicinal Chemistry
By exploring the interactions of 3-Chloro-4-fluoropyridine-2-carboxylic acid with biological targets (e.g., enzymes, receptors), scientists gain insights into structure-activity relationships. This knowledge informs the design of new therapeutic agents, optimizing their binding affinity and selectivity .
Safety and Hazards
The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Fluoropyridines, the class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 3-Chloro-4-fluoropyridine-2-carboxylic acid interacts with its targets.
properties
IUPAC Name |
3-chloro-4-fluoropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSQOONRPLEKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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